3-Chloro-4-fluoroaniline

Catalog No.
S606767
CAS No.
367-21-5
M.F
C6H5ClFN
M. Wt
145.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluoroaniline

CAS Number

367-21-5

Product Name

3-Chloro-4-fluoroaniline

IUPAC Name

3-chloro-4-fluoroaniline

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

InChI

InChI=1S/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2

InChI Key

YSEMCVGMNUUNRK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)Cl)F

Synonyms

3-Chloro-4-fluorobenzenamine; 4-Fluoro-3-chloroaniline; 3-Chloro-4-fluoroaniline; NSC 10290; m-Chloro-p-fluoroaniline

Canonical SMILES

C1=CC(=C(C=C1N)Cl)F

Pharmaceutical Research:

3-Chloro-4-fluoroaniline has been explored as a potential building block for the synthesis of novel pharmaceuticals []. Its unique combination of functional groups (a chlorine atom, a fluorine atom, and an amine group) allows for diverse chemical modifications, potentially leading to compounds with various therapeutic properties. Studies have investigated its application in the development of:

  • Antibacterial agents: Derivatives of 3-chloro-4-fluoroaniline have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].
  • Anticancer agents: Research suggests that certain 3-chloro-4-fluoroaniline derivatives may possess antitumor properties by targeting specific cancer cell signaling pathways [].

Material Science:

The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (amine) groups in 3-chloro-4-fluoroaniline makes it an interesting candidate for material science applications. Studies have explored its potential use in:

  • Organic light-emitting diodes (OLEDs): 3-Chloro-4-fluoroaniline derivatives have been incorporated into OLED materials to improve their performance and stability [].
  • Liquid crystals: Research suggests that specific 3-chloro-4-fluoroaniline derivatives exhibit liquid crystalline behavior, potentially leading to applications in display technologies [].

3-Chloro-4-fluoroaniline is an aromatic amine with the chemical formula C₆H₅ClFN and a molecular weight of approximately 145.57 g/mol. It features a chloro group (Cl) and a fluoro group (F) attached to a benzene ring, specifically at the 3 and 4 positions, respectively. This compound is known for its utility in organic synthesis and is classified under the category of halogenated amines. It appears as a white to light yellow crystalline solid with a melting point ranging from 44 to 47 °C and a boiling point of about 230 °C .

3-Chloro-4-fluoroaniline is a hazardous compound and should be handled with appropriate safety precautions. It is:

  • Toxic: Harmful if swallowed, inhaled, or absorbed through the skin [, ].
  • Irritant: Can cause skin and eye irritation [, ].

When handling this compound, it is essential to wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is also important to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for 3-chloro-4-fluoroaniline from reputable chemical suppliers [, ].

Typical of aromatic amines, including:

  • Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: It can be reduced to form other amines or derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Acylation: The amine group can react with acyl chlorides to form amides.

These reactions are significant for synthesizing various derivatives that may exhibit different biological or chemical properties.

The biological activity of 3-chloro-4-fluoroaniline has been investigated in various studies, indicating potential applications in pharmaceuticals. It has shown antimicrobial properties against certain bacterial strains, making it a candidate for further development in medicinal chemistry. Additionally, its structural features may influence its interaction with biological targets, although specific studies detailing its mechanism of action remain limited.

Several methods exist for synthesizing 3-chloro-4-fluoroaniline:

  • Reduction of 3-Chloro-4-fluoronitrobenzene: This method involves the hydrogenation of 3-chloro-4-fluoronitrobenzene using a platinum catalyst in a hydrogen atmosphere. The reaction typically occurs at elevated temperatures (50-100 °C) and pressures (0.1-5 MPa), yielding high purity products .
  • Three-Step Reaction from 3,4-Dichloronitrobenzene: This method includes fluorine displacement followed by hydrogenation reduction and salt formation to produce the hydrochloride form of 3-chloro-4-fluoroaniline .

These synthesis routes highlight the compound's accessibility for laboratory and industrial applications.

3-Chloro-4-fluoroaniline is primarily used in:

  • Pharmaceutical Synthesis: As an intermediate in the production of various drugs.
  • Dyes and Pigments: In the manufacture of dyes due to its ability to undergo substitution reactions.
  • Agricultural Chemicals: As a precursor for agrochemicals, enhancing crop protection products.

Its unique combination of chloro and fluoro groups makes it valuable for creating compounds with specific properties.

Several compounds exhibit structural similarities to 3-chloro-4-fluoroaniline. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-ChloroanilineC₆H₆ClNLacks fluorine; used in dye synthesis
4-FluoroanilineC₆H₆FNContains only fluorine; less complex reactivity
3-Bromo-4-fluoroanilineC₆H₄BrFNContains bromine instead of chlorine; different reactivity profile
3-Chloro-2-fluoroanilineC₆H₄ClFNDifferent positioning of halogens; alters reactivity

Uniqueness of 3-Chloro-4-Fluoroaniline

The unique combination of both chloro and fluoro groups at specific positions on the benzene ring gives 3-chloro-4-fluoroaniline distinct properties compared to its analogs. This structural configuration enhances its reactivity in nucleophilic substitution reactions while also imparting unique biological activities that may not be present in similar compounds.

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

2.1

Boiling Point

227.5 °C

LogP

2.06 (LogP)

Appearance

White to Light Brown Crystals

Melting Point

42-44°C

UNII

7L63CC70UQ

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (55.7%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (44.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (60.76%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H318 (37.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (55.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (60.76%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

367-21-5

Wikipedia

3-chloro-4-fluoroaniline

General Manufacturing Information

Benzenamine, 3-chloro-4-fluoro-: ACTIVE

Dates

Modify: 2023-08-15
Shindo et al. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, doi: 10.1038/s41589-018-0204-3, published online 14 January 2019

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